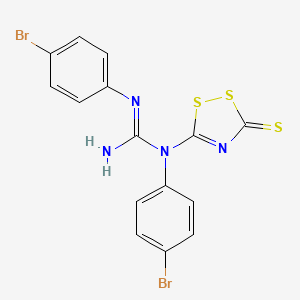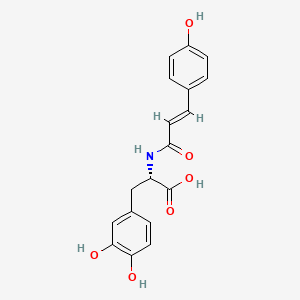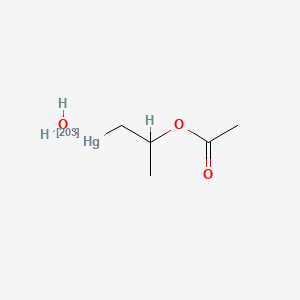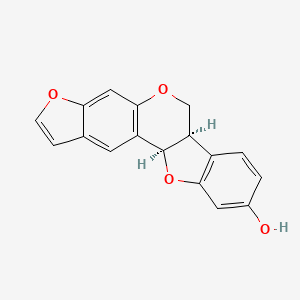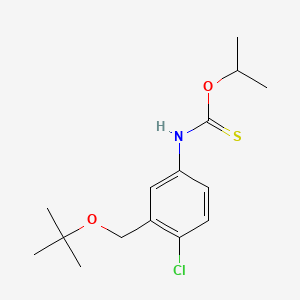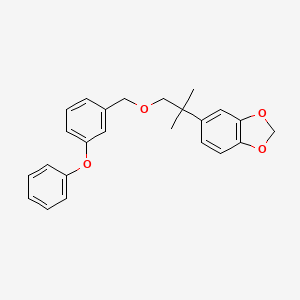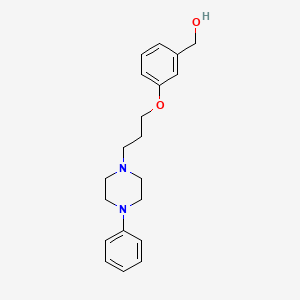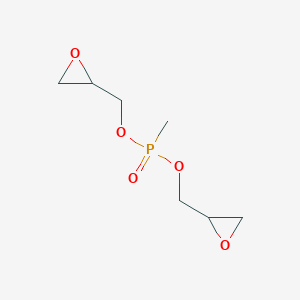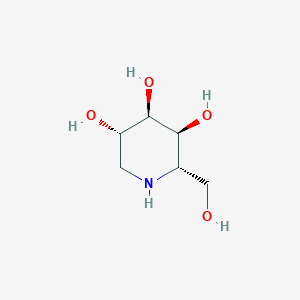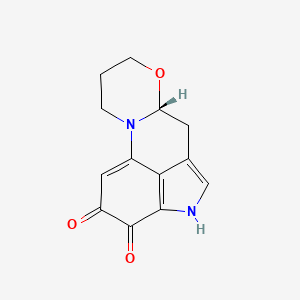
Haematopodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haematopodin is a unique pyrroloquinoline derivative found in the mushroom Mycena haematopus. It is the more stable breakdown product of this compound B and occurs only in trace amounts in fresh fruit bodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of Haematopodin was first reported in 1996. The key steps in the synthesis involve the addition of 3-[(2,4-dimethoxybenzyl)amino]-1-propanol to indolo-6,7-quinone, followed by cyclization of the resulting adduct with trifluoroacetic acid . This method allows for the controlled production of this compound in a laboratory setting.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its limited natural occurrence and the complexity of its synthesis. Most production is confined to research laboratories where it is synthesized for experimental purposes.
Chemical Reactions Analysis
Types of Reactions: Haematopodin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Haematopodin has several scientific research applications across various fields:
Chemistry: It is used as a model compound for studying pyrroloquinoline derivatives and their reactivity.
Mechanism of Action
Haematopodin is unique due to its specific pyrroloquinoline structure. it shares similarities with other compounds such as batzellins and damirones, which are also found in sea sponges . These compounds have similar structural motifs but differ in their biological activities and natural sources. This compound’s uniqueness lies in its specific occurrence in Mycena haematopus and its potential antibiotic properties .
Comparison with Similar Compounds
- Batzellins
- Damirones
Properties
CAS No. |
151964-21-5 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(7R)-6-oxa-2,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16)-triene-13,14-dione |
InChI |
InChI=1S/C13H12N2O3/c16-9-5-8-11-7(6-14-12(11)13(9)17)4-10-15(8)2-1-3-18-10/h5-6,10,14H,1-4H2/t10-/m1/s1 |
InChI Key |
GTVMGUBGOSWMOJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN2[C@@H](CC3=CNC4=C3C2=CC(=O)C4=O)OC1 |
Canonical SMILES |
C1CN2C(CC3=CNC4=C3C2=CC(=O)C4=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


